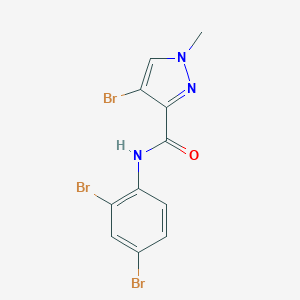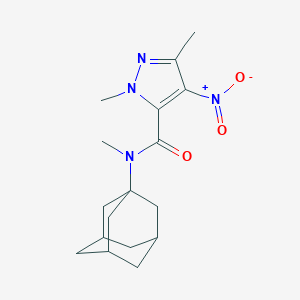![molecular formula C24H18N+ B280514 14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium](/img/structure/B280514.png)
14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium, also known as DB67, is a heterocyclic compound with potential biological applications. DB67 has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium is not fully understood, but studies suggest that it may inhibit cell proliferation and induce cell cycle arrest in cancer cells. 14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium may also induce apoptosis, or programmed cell death, in cancer cells. Additionally, 14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium has been shown to exhibit low toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. However, studies have also shown that 14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium may have adverse effects on the cardiovascular system, including hypotension and cardiac arrhythmias. Further research is needed to fully understand the biochemical and physiological effects of 14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium.
Vorteile Und Einschränkungen Für Laborexperimente
14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium has several advantages for lab experiments, including its potential as a photosensitizer in photodynamic therapy and its anti-tumor activity in various cancer cell lines. However, 14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium also has limitations, including its low solubility in water and potential adverse effects on the cardiovascular system.
Zukünftige Richtungen
Future research on 14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium should focus on improving its solubility in water and reducing its potential adverse effects on the cardiovascular system. Additionally, further studies are needed to fully understand the mechanism of action of 14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium and its potential applications in cancer treatment. Other potential applications of 14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium in scientific research, such as its use as a fluorescent probe or its potential as an antibacterial agent, should also be explored.
In conclusion, 14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium is a heterocyclic compound with potential applications in scientific research, particularly in the field of cancer research. Its synthesis methods have been optimized, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment. While 14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium has several advantages for lab experiments, further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium can be synthesized through a variety of methods, including the condensation of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxaldehyde and 2-nitrobenzaldehyde followed by reduction, and the reaction of 2-nitrobenzaldehyde and 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid with phosphorus oxychloride. These methods have been optimized to improve yields and purity of 14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium.
Wissenschaftliche Forschungsanwendungen
14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium exhibits anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium has also been studied for its potential as a photosensitizer in photodynamic therapy, a treatment that uses light to activate a photosensitizing agent to kill cancer cells.
Eigenschaften
Molekularformel |
C24H18N+ |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
17-azoniahexacyclo[15.7.1.02,15.03,8.09,14.021,25]pentacosa-1,3,5,7,9,11,13,15,17,19,21(25)-undecaene |
InChI |
InChI=1S/C24H18N/c1-2-11-19-17(9-1)18-10-3-4-12-20(18)23-21-13-5-7-16-8-6-14-25(24(16)21)15-22(19)23/h1-4,6,8-12,14-15H,5,7,13H2/q+1 |
InChI-Schlüssel |
DMFACUUVTDZOMP-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=C4C5=CC=CC=C5C6=CC=CC=C6C4=C[N+]3=CC=C2)C1 |
Kanonische SMILES |
C1CC2=C3C(=C4C5=CC=CC=C5C6=CC=CC=C6C4=C[N+]3=CC=C2)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)
![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)


![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)
![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)
![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)
![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)


![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B280451.png)